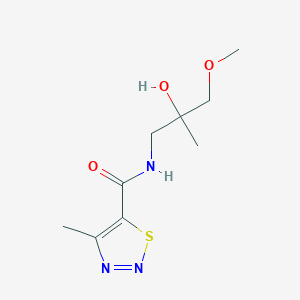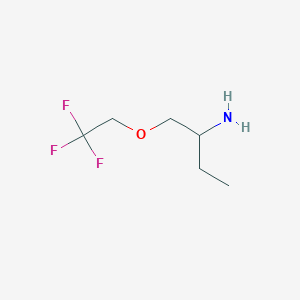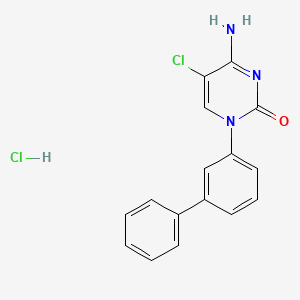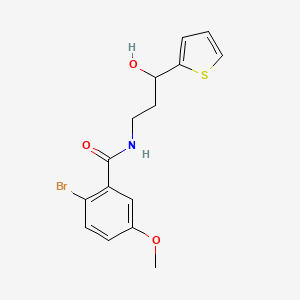
N-(2-hydroxy-3-methoxy-2-methylpropyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-hydroxy-3-methoxy-2-methylpropyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a chemical compound with potential applications in the field of scientific research. This compound has been synthesized using various methods and has shown promising results in studies related to its mechanism of action, biochemical and physiological effects, and future directions for research.
Scientific Research Applications
Antimicrobial and Antifungal Evaluation
Synthesis of Thiadiazole Derivatives : A series of 1,3,4-thiadiazole derivatives were synthesized and evaluated for their antimicrobial activities against several strains of microbes, showing significant activity. This research highlights the potential of thiadiazole derivatives in developing new antimicrobial agents (Noolvi et al., 2016).
Antibacterial Activity of Thiadiazole Compounds : Novel 8-methoxyquinoline-2-carboxamide compounds containing 1,3,4-thiadiazole moiety displayed moderate to good antibacterial efficacy, indicating the relevance of thiadiazole compounds in antibacterial drug development (Qu et al., 2018).
Antimicrobial and Antifungal Properties : Novel potential 1,3,4-thiadiazole-based molecules were synthesized and showed significant antimicrobial activity against a range of microorganisms, including bacteria and fungi, underscoring the therapeutic potential of these compounds (Shehadi et al., 2022).
DNA Methylation and Cancer Research
- Effects on DNA Methylation : New substituted azoles, including 1,3,4-thiadiazoles, were synthesized and demonstrated the ability to inhibit the methylation of tumor DNA in vitro, suggesting potential applications in cancer treatment (Hovsepyan et al., 2019).
Photophysical and Photochemical Properties
- Fluorescent Dyes Synthesis : N-ethoxycarbonylpyrene and perylene thioamides were used to synthesize fluorescent dyes with potential applications in photodynamic therapy, highlighting the versatility of thiadiazole derivatives in developing functional materials (Witalewska et al., 2019).
properties
IUPAC Name |
N-(2-hydroxy-3-methoxy-2-methylpropyl)-4-methylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O3S/c1-6-7(16-12-11-6)8(13)10-4-9(2,14)5-15-3/h14H,4-5H2,1-3H3,(H,10,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZTJPAIWMUJRCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCC(C)(COC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-3-methoxy-2-methylpropyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-isopropylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B2919548.png)
![3-(4-Fluoro-3-methylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2919551.png)
![3-(dimethylamino)-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]benzamide](/img/structure/B2919553.png)

![(3,4-dihydroisoquinolin-2(1H)-yl)(3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazol-2-yl)methanone](/img/structure/B2919555.png)



![2-(Difluoromethyl)spiro[3.3]heptan-2-amine;hydrochloride](/img/structure/B2919559.png)
![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2919561.png)

![(2R)-2-[(3,6-Dichloropyridine-2-carbonyl)amino]-3-phenylpropanoic acid](/img/structure/B2919563.png)

